molecular formula C9H7BrClNOS B8305191 2-(5-Bromo-4-methyl-2-thienyl)-4-chloromethyloxazole

2-(5-Bromo-4-methyl-2-thienyl)-4-chloromethyloxazole

Cat. No. B8305191
M. Wt: 292.58 g/mol
InChI Key: PYHQHWGMVKGWTF-UHFFFAOYSA-N
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Patent
US06211215B1

Procedure details

In substantially the same manner as in Reference Example 47, 5-bromo-4-methyl-2-thiophenecarboxamide was allowed to react with 1,3-dichloroacetone to give 2-(5-bromo-4-methyl-2-thienyl)-4-chloromethyloxazole. The yield was 53%. Recrystallization from ethyl acetate-hexane gave clolorless prisms, mp 71-72° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7]([NH2:9])=[O:8])=[CH:4][C:3]=1[CH3:10].[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O>>[Br:1][C:2]1[S:6][C:5]([C:7]2[O:8][CH:15]=[C:13]([CH2:12][Cl:11])[N:9]=2)=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(S1)C(=O)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(S1)C=1OC=C(N1)CCl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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